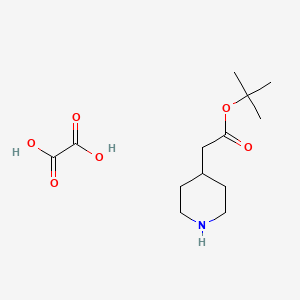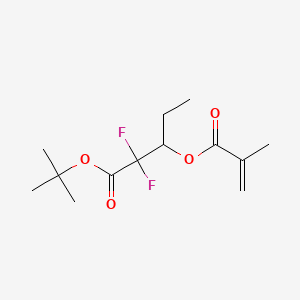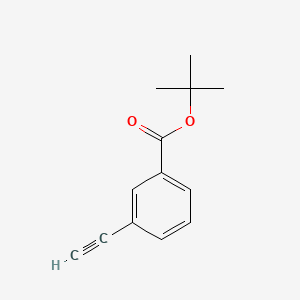
Tert-butyl 3-ethynylbenzoate
Descripción general
Descripción
Tert-butyl 3-ethynylbenzoate is a chemical compound with the molecular formula C13H14O2 and a molecular weight of 202.25 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-ethynylbenzoate is represented by the linear formula C13H14O2 . The molecule consists of a benzoate group attached to a tert-butyl group and an ethynyl group .Physical And Chemical Properties Analysis
Tert-butyl 3-ethynylbenzoate is a liquid at room temperature . It has a molecular weight of 202.25 .Aplicaciones Científicas De Investigación
Synthetic Organic Chemistry : Tert-butyl phenylazocarboxylates, a category that includes Tert-butyl 3-ethynylbenzoate, are used as versatile building blocks in synthetic organic chemistry. They are particularly useful for nucleophilic substitutions of the benzene ring and for radical reactions, enabling the generation of aryl radicals under specific conditions (Jasch, Höfling, & Heinrich, 2012).
Pharmaceutical and Pesticide Development : N-tert-Butyl-N,N'-diacylhydrazines, structurally related to Tert-butyl 3-ethynylbenzoate, are used as nonsteroidal ecdysone agonists. These compounds have shown effectiveness as environmental benign pest regulators and are being explored for novel pesticide development (Wang et al., 2011).
Materials Science : Compounds like 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles, which share a tert-butyl functional group with Tert-butyl 3-ethynylbenzoate, are used in the creation of materials for thermally activated delayed fluorescence. These materials are significant in the field of light-emitting diodes and other electronic applications (Huang et al., 2014).
Chemical Safety and Hazard Analysis : Tert-butyl peroxybenzoate, a compound related to Tert-butyl 3-ethynylbenzoate, has been studied for its thermal hazard properties. Understanding the thermal behavior of such compounds is crucial in industries for ensuring the safety of storage and transportation, particularly in the petrifaction and polymerization sectors (Lin et al., 2012).
Safety And Hazards
Tert-butyl 3-ethynylbenzoate is associated with some safety hazards. It has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed (Hazard Statement H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
tert-butyl 3-ethynylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-5-10-7-6-8-11(9-10)12(14)15-13(2,3)4/h1,6-9H,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDAUMHJIKPITN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-ethynylbenzoate | |
Synthesis routes and methods
Procedure details





Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B592167.png)
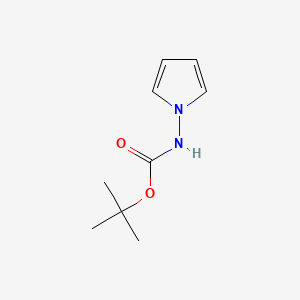
![tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride](/img/structure/B592170.png)
![Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B592172.png)
![tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B592173.png)
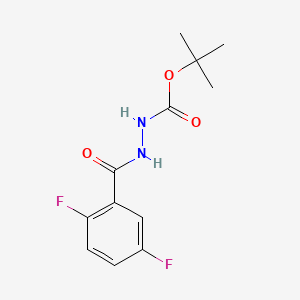

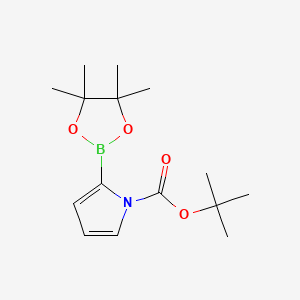

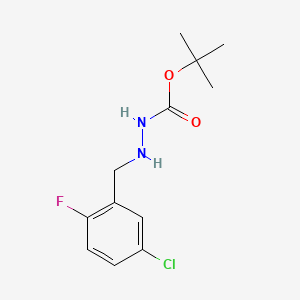
![tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B592184.png)
![tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B592185.png)
